

# (-)-Menthyl benzoate CAS number and molecular weight

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## Compound of Interest

Compound Name: (-)-Menthyl benzoate

Cat. No.: B10753262

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## Technical Guide: (-)-Menthyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of **(-)-Menthyl benzoate**, a key chiral intermediate in various chemical and pharmaceutical applications.

## Core Compound Information

**(-)-Menthyl benzoate** is the ester formed from the reaction of (-)-menthol and benzoic acid. Its chirality, derived from the menthyl group, makes it a valuable tool in asymmetric synthesis.

## Physicochemical Data

Property	Value	Source(s)
CAS Number	6284-35-1	
Molecular Formula	$C_{17}H_{24}O_2$	
Molecular Weight	260.37 g/mol	
Appearance	Colorless liquid	
Odor	Faintly minty	
Solubility	Poorly soluble in water, miscible with organic solvents.	

## Experimental Protocols

Detailed methodologies for the synthesis and enzymatic resolution involving **(-)-Menthyl benzoate** are outlined below.

### Synthesis of (-)-Menthyl Benzoate via Fischer Esterification

This protocol is adapted from the general procedure for Fischer esterification.

#### Materials:

- (-)-Menthol
- Benzoic acid
- Concentrated sulfuric acid ( $H_2SO_4$ )
- Methanol (or another suitable solvent like toluene)
- Diethyl ether
- 5% Sodium bicarbonate ( $NaHCO_3$ ) solution
- Saturated sodium chloride ( $NaCl$ ) solution (brine)

- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve (-)-menthol and a molar equivalent of benzoic acid in a suitable solvent (e.g., toluene).
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Extraction: Dilute the mixture with diethyl ether and wash sequentially with:
  - Water
  - 5% sodium bicarbonate solution (to neutralize the acid and remove unreacted benzoic acid)
  - Brine
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude **(-)-Menthyl benzoate** can be purified by vacuum distillation or column chromatography to yield the final product.

## Enzymatic Resolution of DL-Menthyl Benzoate

This protocol describes the enantioselective hydrolysis of racemic menthyl benzoate to produce (-)-menthol, leaving behind (+)-menthyl benzoate. This method is crucial for the industrial production of enantiomerically pure menthol.[\[1\]](#)

**Materials:**

- D,L-Methyl benzoate
- Sodium phosphate buffer (e.g., pH 7.0, 100 mM)
- Candida rugosa lipase (recombinant or purified)[1]
- Toluene (for extraction)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- Reaction Suspension: Suspend D,L-methyl benzoate in the sodium phosphate buffer in a reaction vessel.[1]
- Enzyme Addition: Add the Candida rugosa lipase to the suspension.[1]
- Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) with vigorous stirring for a set period (e.g., 20 hours).[1] The reaction progress can be monitored by techniques such as gas chromatography (GC) or TLC.
- Extraction: After the reaction, extract the mixture with toluene.[1]
- Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to isolate the mixture of (-)-menthol and unreacted (+)-methyl benzoate.[1]
- Separation: The resulting (-)-menthol and (+)-methyl benzoate can be separated by distillation or chromatography.

## Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural confirmation of **(-)-Methyl benzoate**.

### **$^1\text{H}$ and $^{13}\text{C}$ NMR Data**

The following table summarizes expected chemical shifts for **(-)-Menthyl benzoate**. Actual values may vary depending on the solvent and instrument.

Nucleus	Expected Chemical Shift (ppm)
<hr/>	
<sup>1</sup> H NMR	
Aromatic Protons	7.4 - 8.1
Menthyl Protons	0.8 - 2.2
O-CH (Menthyl)	~4.9
<hr/>	
<sup>13</sup> C NMR	
Carbonyl Carbon	~166
Aromatic Carbons	128 - 133
Menthyl Carbons	16 - 75

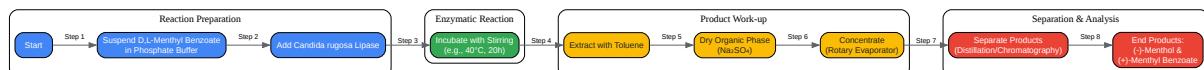
## Applications in Research and Development

**(-)-Menthyl benzoate** serves as a valuable chiral auxiliary and intermediate in asymmetric synthesis. Its applications include:

- Chiral Resolution: As demonstrated in the enzymatic hydrolysis protocol, the benzoate ester of menthol is pivotal in the resolution of racemic mixtures, particularly for the large-scale production of (-)-menthol.
- Asymmetric Synthesis: The chiral methyl group can be used to induce stereoselectivity in a variety of chemical reactions, leading to the formation of enantiomerically enriched products.

## Process Workflow Diagram

The following diagram illustrates the experimental workflow for the enzymatic resolution of D,L-Menthyl benzoate.



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Caption: Workflow for the Enzymatic Resolution of DL-Menthyl Benzoate.

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## References

- 1. EP1223223A1 - Method for preparing D- or L-menthol - Google Patents [patents.google.com]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)